molecular formula C7H8ClN B1297441 4-Chloro-2,6-dimethylpyridine CAS No. 3512-75-2

4-Chloro-2,6-dimethylpyridine

Cat. No. B1297441
CAS RN: 3512-75-2
M. Wt: 141.6 g/mol
InChI Key: SXCXPXVEOPFPOH-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

To a solution of concentrated HCl (10 ml) at 10° C. was added 2,6-dimethylpyridine N-oxide (3.0 g, 24.3 mmol) and the resulting white slurry was stirred at room temperature for 3 hours. The product was filtered and washed with iPrOH (2×10 ml) and dried at reduced pressure. The resulting solid was dissolved in POCl3 (10 ml) and heated at reflux for 8 hours then cooled to 0° C. The reaction was quenched carefully with saturated K2CO3 (40 ml) and extracted with dichloromethane (2×50 ml), dried (Na2SO4), filtered and concentrated at reduced pressure. The residue was dissolved in ethanol (20 ml) and NEt3 (5 ml) and heated at reflux for 24 hours then cooled to room temperature and concentrated at reduced pressure. Water (5 ml) was added to the residue the aqueous mixture was extracted with chloroform (2×10 ml). The organics were combined and washed with brine (10 ml), dried (Na2SO4), filtered and concentrated at reduced pressure to give the title compound as brown solid (1.0 g, 33%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N+:3]=1[O-].[ClH:10]>>[Cl:10][C:6]1[CH:7]=[C:2]([CH3:1])[N:3]=[C:4]([CH3:8])[CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=[N+](C(=CC=C1)C)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting white slurry was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with iPrOH (2×10 ml)
CUSTOM
Type
CUSTOM
Details
dried at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in POCl3 (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched carefully with saturated K2CO3 (40 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
NEt3 (5 ml) and heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
Water (5 ml) was added to the residue the aqueous mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (2×10 ml)
WASH
Type
WASH
Details
washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.